molecular formula C30H41N3O2 B11478330 4-(1-dodecyl-1H-benzimidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one

4-(1-dodecyl-1H-benzimidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B11478330
M. Wt: 475.7 g/mol
InChI Key: VNPDQNYVXPCIOU-UHFFFAOYSA-N
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Description

“4-(1-dodecyl-1H-benzimidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one” is a synthetic organic compound that belongs to the class of benzimidazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(1-dodecyl-1H-benzimidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzimidazole Core: Starting with o-phenylenediamine and a suitable carboxylic acid or its derivative to form the benzimidazole core.

    Alkylation: Introduction of the dodecyl group through an alkylation reaction using a dodecyl halide.

    Formation of Pyrrolidinone Ring: Cyclization with a suitable reagent to form the pyrrolidinone ring.

    Methoxyphenyl Group Introduction: Coupling of the methoxyphenyl group using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core or the methoxy group.

    Reduction: Reduction reactions might target the pyrrolidinone ring or the benzimidazole core.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halides, acids, or bases under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Materials Science: Applications in the development of new materials with specific properties.

Biology

    Antimicrobial Activity: Potential use as an antimicrobial agent due to the benzimidazole core.

    Enzyme Inhibition: Possible applications in enzyme inhibition studies.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

Industry

    Surfactants: Use in the formulation of surfactants due to the dodecyl chain.

Mechanism of Action

The mechanism of action would depend on the specific application. For example:

    Antimicrobial Activity: Disruption of microbial cell membranes or inhibition of key enzymes.

    Enzyme Inhibition: Binding to the active site of the enzyme and preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole.

    Pyrrolidinone Derivatives: Compounds like piracetam.

Uniqueness

The unique combination of a benzimidazole core, a dodecyl chain, and a methoxyphenyl group distinguishes “4-(1-dodecyl-1H-benzimidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one” from other similar compounds, potentially offering unique properties and applications.

Properties

Molecular Formula

C30H41N3O2

Molecular Weight

475.7 g/mol

IUPAC Name

4-(1-dodecylbenzimidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C30H41N3O2/c1-3-4-5-6-7-8-9-10-11-14-21-32-28-16-13-12-15-27(28)31-30(32)24-22-29(34)33(23-24)25-17-19-26(35-2)20-18-25/h12-13,15-20,24H,3-11,14,21-23H2,1-2H3

InChI Key

VNPDQNYVXPCIOU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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